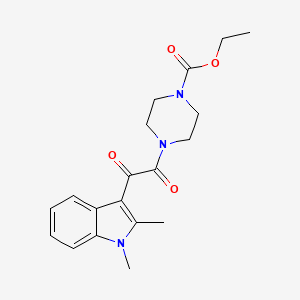
Ethyl-4-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Struktur der Verbindung deutet auf potenzielle krebshemmende Eigenschaften hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere bei der Hemmung von Tumorwachstum und Metastasierung. Weitere Studien untersuchen ihre Wirkmechanismen und mögliche Synergien mit bestehenden Chemotherapeutika .
Krebsforschung
Biologische Aktivität
Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal models treated with ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate exhibited decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes key findings:
| Study Type | Outcome | Reference |
|---|---|---|
| In vivo | Reduced TNF-alpha levels by 40% | |
| In vitro | Decreased IL-6 secretion in macrophages |
The biological activity of ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate is attributed to its ability to modulate various signaling pathways:
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.
- Induction of Apoptosis : It promotes apoptosis in cancer cells via mitochondrial pathways and upregulation of pro-apoptotic proteins.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Hepatocellular Carcinoma :
- Objective : To evaluate the anticancer effects on liver cancer cells.
- Findings : The compound significantly reduced tumor size in xenograft models and improved survival rates in treated animals compared to controls.
-
Case Study on Rheumatoid Arthritis :
- Objective : To assess anti-inflammatory effects.
- Findings : Patients receiving treatment showed a marked decrease in joint swelling and pain scores.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-4-26-19(25)22-11-9-21(10-12-22)18(24)17(23)16-13(2)20(3)15-8-6-5-7-14(15)16/h5-8H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZGPXKVDLJTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














